molecular formula C42H32O9 B3030116 (1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol CAS No. 868168-04-1

(1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol

Cat. No.: B3030116
CAS No.: 868168-04-1
M. Wt: 680.7 g/mol
InChI Key: INYJURCVVVSCHN-YQYBLDPYSA-N
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Description

The compound “(1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[107002,1003,7013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of hydroxyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pentacyclic structure through cyclization reactions.

    Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.

    Protecting Groups: Use of protecting groups to selectively introduce functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield deoxy derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of other complex molecules.

    Catalysis: Potential use as a catalyst in organic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes.

    Antioxidant Activity: Potential use as an antioxidant due to the presence of multiple hydroxyl groups.

Medicine

    Drug Development: Potential use in the development of new drugs targeting specific pathways.

    Therapeutic Applications: Possible therapeutic applications in treating diseases such as cancer or neurodegenerative disorders.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: Potential use in the manufacturing of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydroxyl groups may form hydrogen bonds with target molecules, while the pentacyclic structure may provide stability and specificity. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(3-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol
  • (1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(2-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol

Uniqueness

The uniqueness of the compound lies in its specific arrangement of hydroxyl groups and the pentacyclic structure, which may confer unique chemical and biological properties. This can make it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

(1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)38-31(50)18-32-39(41(38)40(33)37)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H/t33-,34+,35+,37+,40+,42?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYJURCVVVSCHN-YQYBLDPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC7=C6C(C(O7)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC7=C6[C@@H](C(O7)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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